Methyl 2,4-dihydroxy-8-methoxyquinoline-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-hydroxy-8-methoxy-2-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-7-5-3-4-6-9(7)13-11(15)8(10(6)14)12(16)18-2/h3-5H,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCYHXMAPAVJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C(=C2O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dihydroxy-8-methoxyquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dihydroxyquinoline with methoxyacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by esterification with methanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Methylation and Alkylation Reactions
The compound’s hydroxyl and methoxy groups exhibit distinct reactivity patterns:
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O-Methylation vs. N-Methylation :
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In methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate analogs, methylation with CH₃I occurs preferentially at the oxygen atom (O-methylation) over nitrogen due to steric hindrance near the nitrogen (confirmed via X-ray crystallography and DFT calculations) .
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Example: Methylation of 3 (methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate) with CH₃I/NaH yields methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (4 ) as the major product (80–99%) and methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (5 ) as the minor product (1–20%) .
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| Reaction Conditions | Product | Yield |
|---|---|---|
| CH₃I, NaH, DMF, 50°C, 1 hr | O-Methylated (4 ) | 80–99% |
| CH₃I, K₂CO₃, prolonged heating | N-Methylated (5 ) | 1–20% |
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Regioselectivity Drivers :
Ester Hydrolysis and Functionalization
The methyl ester group at position 3 can undergo hydrolysis or transesterification:
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Hydrolysis : Acidic or basic conditions convert the ester to a carboxylic acid. For example, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (3 ) hydrolyzes to 4-hydroxy-2-(methylthio)quinoline-3-carboxylic acid (6 ) under reflux with HCl .
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Transesterification : Reacting with higher alcohols (e.g., ethanol) in the presence of a catalyst can yield ethyl esters .
Conformational and Electronic Effects
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Conformational Analysis : X-ray crystallography of analog 3 reveals a planar quinoline ring system with the methylthio group in an sp-conformation, sterically shielding the nitrogen atom .
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Electronic Effects : DFT calculations show comparable negative charges on O and N atoms in the anion form, but steric hindrance directs methylation to oxygen .
Biological Activity and Derivatization
While not directly studied, structurally similar 8-hydroxyquinoline derivatives exhibit pharmacological properties (e.g., anticancer, antiviral) :
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Mannich Bases : Introducing amine-containing side chains via Mannich reactions enhances metal-chelating activity and selectivity against multidrug-resistant (MDR) cancers .
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Antiviral Modifications : Electron-withdrawing substituents (e.g., NO₂, Cl) on the quinoline ring improve antiviral efficacy by increasing lipophilicity .
Key Challenges and Considerations
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Regioselectivity Control : Competing O- and N-alkylation requires precise base selection (e.g., NaH for O-methylation) .
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Solvent Polarity : Polar solvents (e.g., DMF) favor SN2 mechanisms, enhancing methylation efficiency .
Note: Data extrapolated from analogs due to limited direct studies on the compound .
Scientific Research Applications
Medicinal Chemistry
Methyl 2,4-dihydroxy-8-methoxyquinoline-3-carboxylate is recognized for its potential therapeutic properties. Its structure allows it to interact with multiple biological targets, making it a candidate for the development of multi-target agents.
Anticancer Activity
Research has indicated that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds structurally related to this compound can inhibit the growth of human epithelial colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines .
Table 1: Cytotoxic Effects of Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 4-Hydroxy-2-quinolone-3-carboxamide | Caco-2 | 10 |
| 4-Hydroxy-2-quinolone-3-carboxamide | HCT-116 | 12 |
| This compound | MCF-7 | TBD |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It inhibits bacterial DNA gyrase, which is crucial for bacterial DNA replication, thereby demonstrating potential as an antibacterial agent . This mechanism of action positions it as a candidate for treating bacterial infections.
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions that enhance its biological activity. For instance, methylation processes have been studied to optimize yields and selectivity in producing derivatives with enhanced pharmacological properties .
Synthesis Techniques
Table 2: Synthesis Methods for Quinoline Derivatives
| Methodology | Yield (%) | Notes |
|---|---|---|
| Alkylation with CH₃I | 80–99% | Requires strong bases like NaH |
| Cycloisomerization | 97% | High yield through catalytic methods |
| Demethylation | 90% | Effective purification via chromatography |
Case Studies
Several case studies highlight the applications of this compound in drug development.
Case Study: Anticancer Research
In a recent study, derivatives of this compound were evaluated for their anticancer efficacy against breast cancer cell lines (MCF-7). The results indicated that specific modifications to the quinoline structure significantly enhanced cytotoxicity .
Case Study: Antimicrobial Applications
Another investigation focused on the antimicrobial properties of this compound derivatives against various strains of bacteria. The findings suggested that these compounds could serve as potential leads in developing new antibiotics .
Mechanism of Action
The mechanism of action of methyl 2,4-dihydroxy-8-methoxyquinoline-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. Additionally, the compound can induce oxidative stress in microbial cells, leading to their death .
Comparison with Similar Compounds
Ethyl 8-Bromo-4-Hydroxyquinoline-3-Carboxylate (CAS 35975-57-6)
- Structure : Replaces the 8-methoxy and 2-hydroxy groups with a bromo substituent at position 8 and retains a single hydroxyl group at position 3.
- Lacks the 2-hydroxy group, reducing hydrogen-bonding capacity compared to the target compound.
- Implications: Bromo-substituted quinolines are often explored in anticancer and antimicrobial research due to halogen-mediated interactions with biomolecules .
Ethyl 4-Chloro-8-Nitroquinoline-3-Carboxylate (CAS 131548-98-6)
- Structure : Features a nitro group at position 8 and a chlorine atom at position 4.
- Chlorine at position 4 may enhance lipophilicity and influence binding to hydrophobic targets.
- Implications: Nitroquinolines are studied for their roles in photodynamic therapy and as prodrugs, though nitro groups can pose toxicity concerns .
Ethyl 4-{[1-(2,4-Dichlorobenzyl)-1H-1,2,3-Triazol-4-yl]Methoxy}-8-(Trifluoromethyl)Quinoline-3-Carboxylate
- Structure : Incorporates a trifluoromethyl group at position 8 and a triazole-linked dichlorobenzyl moiety at position 4.
- Key Differences: The trifluoromethyl group significantly increases lipophilicity and metabolic resistance.
- Implications : Such modifications are common in drug design to enhance target affinity and pharmacokinetic profiles .
Methyl Salicylate and Other Ester Derivatives
- Key Differences :
- Methyl esters generally enhance volatility and alter solubility compared to free acids.
- In the target compound, the ester may balance solubility and membrane permeability.
- Implications : Ester groups are frequently used to improve drug delivery, as seen in prodrugs like dimethyl fumarate ().
Data Table: Structural and Functional Comparison
| Compound Name | Substituents (Positions) | Molecular Weight | Key Properties/Applications |
|---|---|---|---|
| Methyl 2,4-dihydroxy-8-methoxyquinoline-3-carboxylate | 2-OH, 4-OH, 8-OCH₃, 3-COOCH₃ | 249.23 | Potential antioxidant/anti-inflammatory |
| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | 8-Br, 4-OH, 3-COOCH₂CH₃ | 314.15 | Anticancer/antimicrobial candidate |
| Ethyl 4-chloro-8-nitroquinoline-3-carboxylate | 4-Cl, 8-NO₂, 3-COOCH₂CH₃ | 310.70 | Photodynamic therapy/prodrug potential |
| Methyl salicylate | Benzene ring with 2-OCH₃ and COOCH₃ | 152.15 | Anti-inflammatory, volatile standard |
Research Implications and Gaps
- However, direct biological data are lacking.
- Synthetic Challenges : Substituent positioning (e.g., 8-methoxy vs. 8-nitro) requires precise synthetic routes, as seen in SHELX-refined crystallography ().
- Safety Data : Hazard profiles for many analogs remain unclassified (), necessitating further toxicological studies.
Biological Activity
Methyl 2,4-dihydroxy-8-methoxyquinoline-3-carboxylate is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinoline backbone with hydroxyl and methoxy substituents that contribute to its biological activities.
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. This compound has shown significant activity against various bacterial strains.
Research Findings
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Antibacterial Activity :
- A study indicated that derivatives of quinoline, including this compound, exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
- Table 1 summarizes the antibacterial activity against selected pathogens:
- Mechanism of Action :
Anticancer Activity
Quinoline derivatives are also recognized for their anticancer properties. This compound has been evaluated for its effects on various cancer cell lines.
Case Studies
-
Cell Line Studies :
- In vitro studies demonstrated that this compound inhibits the proliferation of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
- The IC50 values for MCF-7 cells were reported at concentrations ranging from 10 to 50 µM, indicating significant cytotoxicity compared to control treatments.
- Mechanism of Action :
Antiviral Activity
Recent studies have also explored the antiviral potential of this compound.
Research Findings
- Hepatitis B Virus (HBV) :
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Mechanism :
- The proposed mechanism involves interference with viral entry or replication processes, although further studies are required to elucidate the exact pathways involved.
Q & A
Q. What are the optimal synthetic routes for Methyl 2,4-dihydroxy-8-methoxyquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. For example, quinoline derivatives are often synthesized via the Gould–Jacobs reaction, where aniline derivatives react with β-keto esters under acidic conditions. Methoxy and hydroxyl substituents require careful protection/deprotection strategies to avoid undesired side reactions. Solvent choice (e.g., ethanol vs. DMF) and temperature gradients significantly impact yield. Evidence from analogous quinoline syntheses suggests that microwave-assisted methods can reduce reaction time and improve regioselectivity . Purity is validated via HPLC (C18 column, methanol-water gradient) and NMR spectroscopy to confirm substitution patterns.
Q. How can the structural and electronic properties of this compound be characterized for research applications?
Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures, particularly for resolving hydrogen-bonding networks and π-π stacking interactions common in quinoline derivatives . Computational methods (DFT calculations at the B3LYP/6-31G* level) complement experimental data by mapping electron density distributions and predicting reactive sites. UV-Vis spectroscopy (200–400 nm range) and cyclic voltammetry further characterize electronic transitions and redox potentials, critical for applications in photochemistry or catalysis.
Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?
Methodological Answer: While direct safety data for this compound is limited, analogous quinoline derivatives (e.g., 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid) suggest standard precautions:
- Use nitrile gloves and lab coats to avoid dermal exposure.
- Store in airtight containers under inert gas (argon) to prevent oxidation.
- Work in fume hoods with local exhaust ventilation to minimize inhalation risks .
- Avoid contact with strong oxidizers (e.g., peroxides) due to potential exothermic reactions.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent-dependent conformational changes. For example, the methoxy group at position 8 may exhibit restricted rotation, leading to unexpected splitting in -NMR. To resolve this:
Q. What strategies are effective in studying the compound’s biological activity, given its structural similarity to pharmacologically active quinolines?
Methodological Answer: Structure-activity relationship (SAR) studies are critical. For instance:
- Replace the methyl ester with ethyl or benzyl groups to assess esterase stability.
- Modify the 8-methoxy group to halogen or amino substituents to evaluate binding affinity changes.
- Use in vitro assays (e.g., enzyme inhibition against topoisomerase II or antimicrobial screens) paired with molecular docking (AutoDock Vina) to map interactions with biological targets. Crystallographic data from related compounds (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylates) highlight the importance of the 3-carboxylate moiety in target engagement .
Q. How can researchers address challenges in quantifying trace impurities during analytical method development?
Methodological Answer: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) identifies impurities at ppm levels. For chromatographic separation:
- Optimize mobile phase pH (e.g., 0.1% formic acid) to improve peak symmetry.
- Use orthogonal methods: LC-MS for non-UV-active impurities and charged aerosol detection (CAD) for non-volatile residues.
- Validate methods per ICH Q2(R1) guidelines, including linearity (R² > 0.995), LOD/LOQ, and robustness against column lot variations .
Experimental Design Considerations
Q. What experimental controls are essential when investigating the compound’s stability under varying pH and temperature?
Methodological Answer:
- For hydrolytic stability: Incubate the compound in buffers (pH 1–13) at 37°C and monitor degradation via UPLC-MS at 0, 24, and 48 hours. Use quinine sulfate as a fluorescence internal standard.
- Thermal stability: Perform thermogravimetric analysis (TGA) at 5°C/min under nitrogen. Compare DSC profiles to detect polymorphic transitions.
- Light sensitivity: Expose samples to UV-A (365 nm) and quantify photodegradation products using diode-array detection .
Q. How can researchers design crystallography experiments to overcome poor crystal growth?
Methodological Answer:
- Screen crystallization conditions using the vapor diffusion method with 96-well plates (e.g., Hampton Research Crystal Screen).
- Add co-solvents (e.g., DMSO ≤ 5% v/v) to improve solubility.
- For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine against twinned data. High-resolution synchrotron data (λ = 0.7–1.0 Å) improves anomalous dispersion for phase determination .
Data Interpretation and Contradictions
Q. How should researchers reconcile discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
Methodological Answer:
- Validate computational models (e.g., SwissADME, pkCSM) with in vitro assays:
- Measure plasma protein binding via equilibrium dialysis.
- Assess metabolic stability using human liver microsomes (HLM) with LC-MS quantification.
- Discrepancies in logP predictions may arise from intramolecular H-bonding (e.g., between 2,4-dihydroxy groups), which reduces apparent lipophilicity. Experimental logD (octanol-water, pH 7.4) provides more accurate partitioning data .
Q. What advanced techniques can elucidate the compound’s role in multi-component reactions (e.g., catalysis or supramolecular assembly)?
Methodological Answer:
- Use -DOSY NMR to study self-assembly dynamics in solution.
- Pair X-ray photoelectron spectroscopy (XPS) with TEM to analyze surface interactions in catalytic applications.
- For supramolecular systems, isothermal titration calorimetry (ITC) quantifies binding constants with host molecules (e.g., cyclodextrins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

